molecular formula C14H12N2O4S4 B11599309 N,N'-benzene-1,4-diyldithiophene-2-sulfonamide

N,N'-benzene-1,4-diyldithiophene-2-sulfonamide

Cat. No.: B11599309
M. Wt: 400.5 g/mol
InChI Key: YNZLXCIQMJRNDG-UHFFFAOYSA-N
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Description

N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity

Chemical Reactions Analysis

Types of Reactions

N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfonamides to amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE has various applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(THIOPHENE-2-SULFONAMIDO)PHENYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects.

Properties

Molecular Formula

C14H12N2O4S4

Molecular Weight

400.5 g/mol

IUPAC Name

N-[4-(thiophen-2-ylsulfonylamino)phenyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H12N2O4S4/c17-23(18,13-3-1-9-21-13)15-11-5-7-12(8-6-11)16-24(19,20)14-4-2-10-22-14/h1-10,15-16H

InChI Key

YNZLXCIQMJRNDG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3

Origin of Product

United States

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